molecular formula C14H12O3 B1683913 Resveratrol CAS No. 501-36-0

Resveratrol

Cat. No.: B1683913
CAS No.: 501-36-0
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
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Description

Resveratrol is a natural compound belonging to the class of polyphenols. It is primarily found in the skin of grapes, blueberries, raspberries, mulberries, and peanuts. This compound gained attention due to its presence in red wine and its potential health benefits, which have been extensively studied. It is known for its antioxidant, anti-inflammatory, and cardioprotective properties .

Mechanism of Action

Target of Action

Resveratrol, a polyphenolic phytoalexin, has been found to interact with several targets in the body. One of the primary targets of this compound is the enzyme sirtuin 1 (SIRT1), a protein that plays a crucial role in regulating cellular metabolism . This compound also suppresses NF-kappaB (NF-kappaB) activation in cells infected with the herpes simplex virus . Furthermore, it has been suggested that the primary interactions between this compound and its intended targets include hydrophobic and hydrogen bonding .

Mode of Action

This compound exerts its effects through various mechanisms within the body. It activates a family of proteins called sirtuins, particularly SIRT1, which plays a key role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription, and cell migration . This compound also suppresses the activation of NF-kappaB in infected cells, which may be an essential aspect of its replication scheme .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the circadian rhythm at the cellular and organismal levels . This compound also increases the lifespan of several model organisms by regulating oxidative stress, energy metabolism, nutrient sensing, and epigenetics, primarily by activating SIRT1 . Moreover, this compound can stimulate autophagy, the process of removing and recycling damaged cellular components .

Pharmacokinetics

This compound exhibits low bioavailability and solubility, which can limit its therapeutic potential . After oral administration, this compound is rapidly and extensively metabolized to this compound-4’-O-glucuronide, this compound-3’-O-glucuronide, and this compound-3-O-sulfate . A highly bioavailable this compound preparation, jotrol™, has been developed to increase the bioavailability of this compound via lymphatic system absorption .

Result of Action

This compound has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . Therefore, it can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease . It also has anticancer properties, including the inhibition of cell proliferation, and reduction of cell viability, invasion, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the circadian rhythm, which is primarily entrained by light-dark cycles, can modulate the effects of this compound . Moreover, this compound’s stability can be affected by exposure to light, heat, and oxygen . Studies find that trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

Resveratrol is known to exhibit neuroprotective effects in many neurological disorders via autophagy modulation . It interacts with various enzymes, proteins, and other biomolecules, modulating their functions and playing a significant role in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to promote motor coordination and improve remyelination .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates autophagic pathways that may involve SIRT1/FoxO1 activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound promotes myelin repair through modulation of the autophagic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific effects observed in these studies include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resveratrol can be synthesized through various methods, including chemical synthesis and biotechnological production. One common method involves the Wittig reaction, where triphenylphosphine, a base, and an alkyl halide are used to produce an olefin product . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base . Additionally, the Heck reaction, which is a palladium-catalyzed coupling of an olefin with an aryl halide, is also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to produce this compound by introducing the biosynthetic genes responsible for its production . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Resveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in aldol-type reactions, where it forms trans-resveratrol under the action of the enzyme stilbene synthase . Additionally, this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include triphenylphosphine, palladium catalysts, and bases such as sodium hydroxide. The reaction conditions often involve moderate temperatures and specific pH levels to ensure the stability and yield of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include trans-resveratrol, quinones, and various stilbene derivatives. These products are of interest due to their potential biological activities and applications in pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Resveratrol is often compared to other stilbenes, such as pterostilbene and trans-resveratrol. Pterostilbene is a phenolic compound similar to this compound but with higher bioavailability and stability . Trans-resveratrol is the most biologically active form of this compound and is more easily absorbed by the body . These compounds share similar health benefits, but this compound is unique due to its extensive research and diverse applications .

List of Similar Compounds:
  • Pterostilbene
  • Trans-resveratrol
  • 3,4’,5-Trihydroxystilbene

This compound stands out due to its well-documented health benefits and its presence in commonly consumed foods like red wine and grapes.

Properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
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InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
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Molecular Formula

C14H12O3
Record name resveratrol
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DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
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Molecular Weight

228.24 g/mol
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Physical Description

Solid
Record name Resveratrol
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Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Record name RESVERATROL
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Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...
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Color/Form

Off-white powder from methanol

CAS No.

501-36-0
Record name Resveratrol
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Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
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Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
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Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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